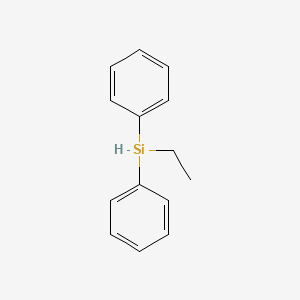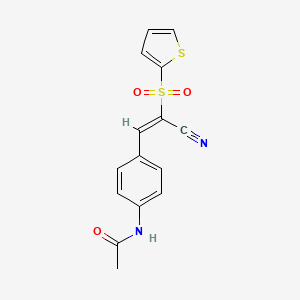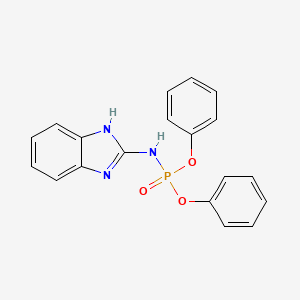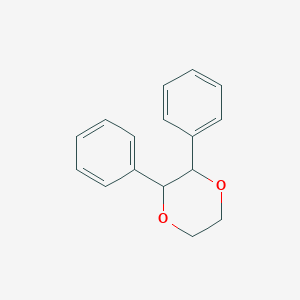
Diphenylethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylethylsilane is an organosilicon compound with the chemical formula C14H16Si It consists of a silicon atom bonded to an ethyl group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylethylsilane can be synthesized through the hydrosilylation of 1,1-diphenylethylene with trichlorosilane. This reaction typically occurs under mild conditions and yields trichloro-2,2-diphenylethylsilane . The trichloro derivative can then be further modified through fluorination with zinc(II) fluoride in diethyl ether or reduction with “Red-Al” in toluene to obtain the corresponding SiF3 and SiH3 derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of hydrosilylation reactions, which are scalable and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The silicon atom in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
Diphenylethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in hydrosilylation and reduction reactions.
Materials Science: This compound derivatives are explored for their potential use in the development of advanced materials, including polymers and coatings.
Biomedical Applications: Research is ongoing to investigate the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Mecanismo De Acción
The mechanism of action of diphenylethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond, resulting in the formation of the silylated product .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Similar to diphenylethylsilane, diphenylsilane contains two phenyl groups bonded to a silicon atom but lacks the ethyl group.
Trichlorosilane: This compound is used as a precursor in the synthesis of this compound and other organosilicon compounds.
Uniqueness
This compound is unique due to the presence of both phenyl and ethyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Número CAS |
7535-07-1 |
|---|---|
Fórmula molecular |
C14H16Si |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
ethyl(diphenyl)silane |
InChI |
InChI=1S/C14H16Si/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clave InChI |
RDJVTBNNOBFYLE-UHFFFAOYSA-N |
SMILES canónico |
CC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)







